molecular formula C24H22O4 B114958 2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene CAS No. 142128-92-5

2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene

Cat. No. B114958
M. Wt: 374.4 g/mol
InChI Key: YIAQRNNJNMLGTP-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene, commonly referred to as MMN, is an organic compound derived from naphthalene. It is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. MMN has been extensively studied for its biological and chemical properties, and its potential applications in scientific research.

Scientific Research Applications

Nitration and Synthesis

One study delved into the nitration of methoxymethyl naphthalene, highlighting the synthesis of various nitro compounds, which is fundamental in organic chemistry and material science (Markees, 1973). Another research focused on the crystallography of bis(methoxymethoxy) derivatives, which is crucial for understanding molecular structures and their applications in fields like pharmaceuticals and materials engineering (Zong et al., 2010).

Photoreactivity and Chemical Properties

The photoreactivity of related compounds has been studied, which is significant in understanding light-induced chemical reactions, useful in photochemistry and the development of light-responsive materials (Maeda et al., 2012). Also, the chemical properties of naphthalene derivatives have been explored for their potential as chemosensors for metal ions, which can have implications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Application in Medicinal Chemistry

A study investigated the synthesis of naphthalene derivatives with potential antibacterial properties, highlighting the importance of these compounds in the development of new antimicrobial agents (Li et al., 2021). This demonstrates the potential of 2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene derivatives in medicinal chemistry and drug development.

Optical and Spectroscopic Studies

Research on the interaction of fluorescent probes with proteins using naphthalene derivatives has been conducted, which is vital in the field of biochemistry for understanding protein-ligand interactions (Ghosh et al., 2016). These studies contribute to the understanding of molecular interactions and the development of diagnostic tools.

properties

IUPAC Name

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAQRNNJNMLGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene

CAS RN

173831-50-0, 142128-92-5, 74292-20-9
Record name (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 74292-20-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Lakhani, CK Modi - New Journal of Chemistry, 2023 - pubs.rsc.org
The present work describes an unprecedented blueprint for the chiral (S)-1,1′-Bi-2-naphthol ligand (BINOL) immobilized on amine functionalized mesoporous silica nanoparticles (…
Number of citations: 5 pubs.rsc.org
S Munusamy, VP Muralidharan, SK Iyer - Sensors and Actuators B …, 2017 - Elsevier
We have synthesized minor groove imidazole functionalized (S)-BINOL from (S)-BINOL. The molecule has been designed in such a way that this molecule introduces new opportunities …
Number of citations: 11 www.sciencedirect.com
S Munusamy, SK Iyer - Tetrahedron: Asymmetry, 2016 - Elsevier
Minor groove thiosemicarbazone functionalized (S)-BINOL 1 has been synthesized starting from (S)-BINOL; these new thiosemicarbazone functionalized (S)-BINOL molecules …
Number of citations: 18 www.sciencedirect.com

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